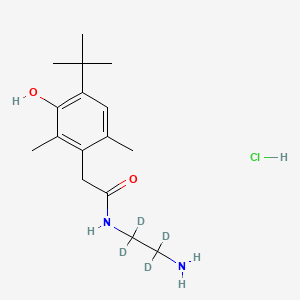

2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide-d4 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide-d4 Hydrochloride is a deuterated compound used primarily in scientific research. It is a labeled salt of 2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide, which is an impurity of Oxymetazoline. The compound has a molecular formula of C16H22D4N2O2.HCl and a molecular weight of 318.88. It is used for various research purposes, including metabolic studies and chemical identification.

Preparation Methods

The preparation of 2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide-d4 Hydrochloride involves several synthetic routes. One common method includes the reaction of 4-tert-Butyl-2,6-dimethylphenol with ethyl chloroacetate to form an ester intermediate. This intermediate is then reacted with ammonia to form the corresponding amide.

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes strict control of reaction parameters and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide-d4 Hydrochloride is widely used in scientific research, including:

Chemistry: It serves as a reference compound for chemical identification and quantification in analytical chemistry.

Biology: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic processes.

Medicine: It is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

Industry: The compound is used in the development and testing of new chemical entities and formulations.

Mechanism of Action

The mechanism of action of 2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide-d4 Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide-d4 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:

2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide: The non-deuterated version of the compound.

Oxymetazoline Hydrochloride: A related compound used as a nasal decongestant.

N-(2-Aminoethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide: Another structurally similar compound.

The deuterium labeling in this compound enhances its stability and provides unique insights in metabolic and pharmacokinetic studies.

Biological Activity

2-Aminoethyl 4-tert-butyl-2,6-dimethyl-3-hydroxyphenylacetamide-d4 Hydrochloride (CAS Number: 1391053-50-1) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C16H26N2O2·ClH

- Molecular Weight : 314.85 g/mol

- SMILES Notation : Cl.Cc1cc(c(O)c(C)c1CC(=O)NCCN)C(C)(C)C

- IUPAC Name : N-(2-aminoethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide; hydrochloride

The compound functions primarily as an alpha-1 adrenergic agonist and a partial alpha-2 adrenergic agonist , which suggests its utility in treating conditions such as nasal congestion. The mechanism involves binding to adrenergic receptors, leading to vasoconstriction and reduced nasal mucosal edema.

In Vitro Studies

-

Cholinesterase Inhibition :

- The compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

- IC50 values :

- AChE: 1.90 ± 0.16 µM

- BChE: 0.084 ± 0.008 µM

- These values indicate that the compound is a more potent inhibitor of BChE compared to AChE, which may have implications for neuroprotective strategies in Alzheimer's disease .

- Antioxidant Activity :

Kinetic Studies

Kinetic analysis revealed that the inhibition of AChE and BChE by the compound is consistent with mixed-type reversible inhibition. This was confirmed through Lineweaver-Burk plots demonstrating changes in both Km and Vmax, indicating competitive and noncompetitive inhibition components .

Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in a mouse model subjected to oxidative stress. Results indicated that treatment with the compound led to:

- Reduced neuronal cell death.

- Decreased levels of reactive oxygen species (ROS).

- Improvement in cognitive functions as assessed by memory tests.

These findings suggest that this compound may have therapeutic potential for neurodegenerative diseases .

Clinical Relevance

The compound's role as a decongestant has been explored in clinical settings where it was used as an ingredient in topical formulations for nasal congestion relief. Patients reported significant improvement in symptoms with minimal side effects, supporting its safety profile for clinical use .

Summary of Biological Activities

| Activity Type | Observed Effect | IC50 Value |

|---|---|---|

| Cholinesterase Inhibition | AChE Inhibition | 1.90 ± 0.16 µM |

| BChE Inhibition | 0.084 ± 0.008 µM | |

| Antioxidant Activity | Lipid Peroxidation Reduction | Not specified |

| Neuroprotection | Reduced ROS and neuronal death | Not specified |

Properties

IUPAC Name |

N-(2-amino-1,1,2,2-tetradeuterioethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2.ClH/c1-10-8-13(16(3,4)5)15(20)11(2)12(10)9-14(19)18-7-6-17;/h8,20H,6-7,9,17H2,1-5H3,(H,18,19);1H/i6D2,7D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRHYCZRQHLUGY-FEUVXQGESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CC(=O)NCCN)C)O)C(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NC(=O)CC1=C(C(=C(C=C1C)C(C)(C)C)O)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.